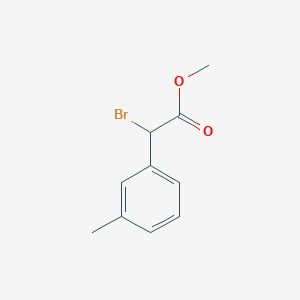
Methyl 2-bromo-2-(3-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-2-(3-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(3-methylphenyl)acetate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 2-(3-methylphenyl)acetate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-bromo-2-(3-methylphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction: The compound can be reduced to form the corresponding methyl 2-(3-methylphenyl)acetate.
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include methyl 2-hydroxy-2-(3-methylphenyl)acetate, methyl 2-cyano-2-(3-methylphenyl)acetate, and methyl 2-amino-2-(3-methylphenyl)acetate.
Reduction: The major product is methyl 2-(3-methylphenyl)acetate.
Oxidation: Products include methyl 2-(3-methylphenyl)acetic acid and other oxidized derivatives.
科学的研究の応用
Methyl 2-bromo-2-(3-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of methyl 2-bromo-2-(3-methylphenyl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom makes the carbon adjacent to it highly susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Methyl 2-bromo-2-(3-methylphenyl)acetate can be compared with other similar compounds such as:
Methyl 2-bromoacetate: This compound lacks the phenyl ring and methyl group, making it less complex and less versatile in certain reactions.
Methyl 2-(2-bromophenyl)acetate: This compound has the bromine atom in a different position on the phenyl ring, leading to different reactivity and applications.
Methyl 2-bromo-2-phenylacetate: This compound lacks the methyl group on the phenyl ring, which can affect its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and research.
特性
IUPAC Name |
methyl 2-bromo-2-(3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWPHTQJGJMISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
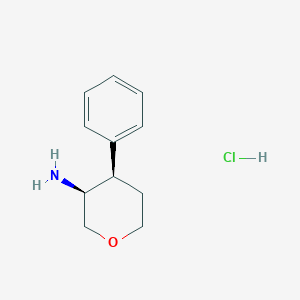
![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)
![3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)
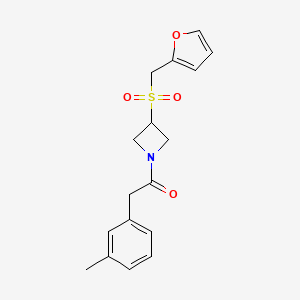
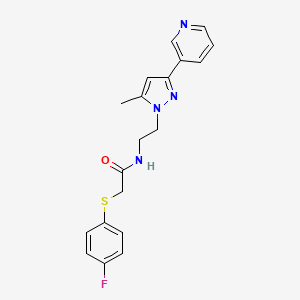
![ethyl 4-[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamido]benzoate](/img/structure/B2532570.png)
![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)
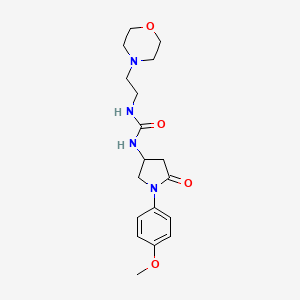
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)
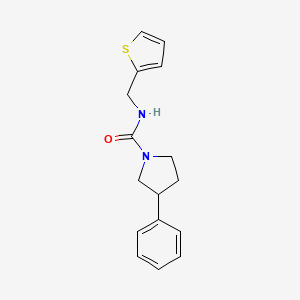
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2532583.png)
![6-Oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2532584.png)
![N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2532585.png)
